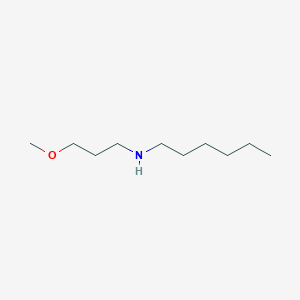![molecular formula C12H15NO3S B1460847 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid CAS No. 1030422-31-1](/img/structure/B1460847.png)
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid
Vue d'ensemble
Description
“2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid” is a complex organic compound . It contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom , and a piperidine ring, which is a six-membered ring with one nitrogen atom . This compound is likely to be used in the pharmaceutical industry, as piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid” is likely to be complex due to the presence of the thiophene and piperidine rings. The thiophene ring is a five-membered aromatic ring with a sulfur atom , and the piperidine ring is a six-membered ring with one nitrogen atom . The exact structure would depend on the positions of these rings and the acetic acid group in the molecule.Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agents
The thiophene moiety in the compound is known for its prominence in medicinal chemistry, particularly in the development of anticancer agents . The sulfur atom within the thiophene ring can interact with biological targets, making it a valuable scaffold for designing drugs that can inhibit the growth of cancer cells.
Material Science: Organic Semiconductors
Thiophene derivatives are integral in the advancement of organic semiconductors . The electronic properties of thiophene make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.
Corrosion Inhibition
In industrial chemistry, thiophene and its derivatives serve as corrosion inhibitors . The application of such compounds can protect metals and alloys from corrosive processes, which is crucial in maintaining the integrity and longevity of industrial machinery and infrastructure.
Pharmaceutical Applications: Anti-inflammatory and Antimicrobial
Thiophene derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities . These properties make them candidates for the development of new therapeutic drugs that can treat infections and inflammatory conditions.
Targeted Protein Degradation
The compound’s piperidine moiety can be utilized as a semi-flexible linker in the development of Proteolysis-targeting chimeras (PROTACs) . PROTACs are a novel therapeutic approach that targets specific proteins for degradation, offering a new avenue for drug development.
Anesthetic Applications
Thiophene derivatives have been used in the formulation of local anesthetics . The structural properties of thiophene allow for the development of compounds that can effectively block nerve impulses, providing localized pain relief during medical procedures.
Anti-atherosclerotic Agents
The compound’s structure is conducive to the synthesis of anti-atherosclerotic agents . These agents can potentially be used to prevent or treat atherosclerosis, a condition characterized by the buildup of fats, cholesterol, and other substances in and on the artery walls.
Agricultural Chemistry: Insecticides
Thiophene derivatives also find applications in agricultural chemistry as components of insecticides . Their ability to act as metal complexing agents can be harnessed to develop insecticides that are more effective and environmentally friendly.
Orientations Futures
The future directions for research on “2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid” could include further investigation into its synthesis, properties, and potential applications. Given the importance of piperidine derivatives in the pharmaceutical industry , this compound could have potential applications in drug design and synthesis.
Propriétés
IUPAC Name |
2-[1-(thiophene-2-carbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)8-9-3-5-13(6-4-9)12(16)10-2-1-7-17-10/h1-2,7,9H,3-6,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSFSSZQPMWRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








amine](/img/structure/B1460769.png)


![4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B1460775.png)


![Methyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B1460781.png)

